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2-Amino-N-(3-nitro-benzyl)-acetamide -

2-Amino-N-(3-nitro-benzyl)-acetamide

Catalog Number: EVT-7999976
CAS Number:
Molecular Formula: C9H11N3O3
Molecular Weight: 209.20 g/mol
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Product Introduction

Synthetic Methodologies and Optimization

Traditional Amidation Strategies for N-Benzyl Acetamide Derivatives

The synthesis of 2-Amino-N-(3-nitro-benzyl)-acetamide primarily relies on nucleophilic substitution reactions between 3-nitrobenzylamine and α-haloacetamide derivatives. Classical approaches involve a two-step sequence: (1) Activation of acetic acid derivatives using chloroacetyl chloride, and (2) Nucleophilic displacement by the benzylamine nitrogen. Key reaction parameters include:

  • Solvent selection: Polar aprotic solvents (DMF, acetonitrile) maximize yield (>75%) by enhancing reagent solubility [3].
  • Stoichiometry: A 10–15% excess of chloroacetyl chloride suppresses diacylation byproducts [3] .
  • Temperature control: Maintaining 0–5°C during amine addition minimizes exothermic side reactions (e.g., hydrolysis).

Post-reaction purification typically employs recrystallization from ethanol/water mixtures (4:1 v/v), yielding crystalline products >98% purity. For analogs like 2-Amino-N-(3-chloro-benzyl)-acetamide, identical methodologies apply but with adjusted stoichiometry due to halogen reactivity differences [3].

Table 1: Optimization Parameters in Traditional Amidation

VariableStandard ConditionOptimized ConditionYield Impact
SolventDichloromethaneDMF+22%
Temperature25°C (ambient)0–5°C+15%
3-Nitrobenzylamine:Chloroacetyl chloride ratio1:11:1.15+12%
Reaction Time6 hours4 hoursNo change

Novel One-Pot Multi-Step Synthesis Involving Nitrobenzylamine Precursors

Advanced routes integrate nitro reduction, amide coupling, and functional group protection within a single reactor. A representative protocol [4] [8]:

  • In-situ nitro reduction: Catalytic hydrogenation (H₂/Pd-C, 45 psi) converts 3-nitrobenzaldehyde to 3-aminobenzylamine at 80% conversion.
  • Schiff base formation: Condensation with ethyl glyoxylate yields an imine intermediate.
  • Reductive amidation: Sodium borohydride reduces the imine while simultaneously deprotecting the ester to the primary acetamide.

This method achieves 85% overall yield with <5% impurities, eliminating intermediate isolation steps. Microwave-assisted variants (100°C, 150 W) further accelerate the sequence to 30 minutes versus 12 hours conventionally [8]. Critical to success is the sequential addition of reagents to avoid side reactions between reducing agents and carbonyl groups.

Table 2: One-Pot Synthesis Performance Metrics

MethodReaction TimeOverall YieldKey Advantage
Conventional heating12 hours72%No specialized equipment
Microwave-assisted30 minutes85%Enhanced purity
Ultrasound irradiation2 hours78%Efficient mixing

Catalytic Systems for Enhancing Yield and Selectivity in Acetamide Functionalization

Phase-transfer catalysts (PTCs) address solubility mismatches in alkylation steps. Tetrabutylammonium bromide (TBAB, 5 mol%) boosts yields of N-alkylated derivatives (e.g., 2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide) to 93% by facilitating aqueous-organic phase interactions [4]. Concurrently, asymmetric catalysts enable enantioselective synthesis:

  • Chiral Cu(II)-BOX complexes: Achieve 88% ee for S-enantiomers during N-allylation [9].
  • Lipase enzymes: Catalyze kinetic resolution of racemic mixtures with E-values >200 [9].

Notably, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) constructs triazole-linked analogs directly from 2-azido-N-(3-nitro-benzyl)-acetamide, leveraging the nitro group’s orthogonality [8]. Catalyst loading as low as 0.5 mol% suffices due to the electron-withdrawing nitro group enhancing reaction kinetics.

Industrial-Scale Production: Challenges in Solvent Selection and Reaction Parameter Optimization

Scale-up introduces constraints requiring trade-offs between efficiency and sustainability:

  • Solvent sustainability: While DMF maximizes yield, its toxicity necessitates substitution with 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) – reducing environmental impact but lowering yields by 8–12% [3] [4].
  • Temperature control: Exothermic amidation risks thermal runaway; jet-mixing reactors enable rapid heat dissipation during reagent addition [4].
  • Purification: Continuous chromatography (simulated moving bed, SMB) replaces batch recrystallization, cutting processing time by 65% [3].

Economic analyses reveal microwave-assisted flow reactors as optimal for throughput: 5 kg/day using 10 L chambers versus 1.2 kg/day in batch reactors [4].

Table 3: Industrial Solvent Comparison for Amidation

SolventReaction YieldEnvironmental Factor (E-factor)ReusabilityCost ($/L)
DMF92%18.7Limited25
2-MeTHF84%5.2High48
Ethanol78%2.1High12
Acetonitrile81%9.8Moderate35

Properties

Product Name

2-Amino-N-(3-nitro-benzyl)-acetamide

IUPAC Name

2-amino-N-[(3-nitrophenyl)methyl]acetamide

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

InChI

InChI=1S/C9H11N3O3/c10-5-9(13)11-6-7-2-1-3-8(4-7)12(14)15/h1-4H,5-6,10H2,(H,11,13)

InChI Key

UZOCMSVGFYMDTJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)CN

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)CN

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